1-Amino-4-hydroxycyclohexanecarboxylic acid
Overview
Description
1-Amino-4-hydroxycyclohexanecarboxylic acid is a unique compound belonging to the class of hydroxy-α,α-disubstituted-α-amino acids This compound is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring, along with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-amino-4-hydroxycyclohexanecarboxylic acid involves selective transformations of functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate . The stereochemistry of intermediates in the synthesis is confirmed by X-ray structure determination. Industrial production methods typically involve chemical synthesis routes, including the use of strong acids or bases for hydrolysis.
Chemical Reactions Analysis
1-Amino-4-hydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
1-Amino-4-hydroxycyclohexanecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-amino-4-hydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1-Amino-4-hydroxycyclohexanecarboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the amino and hydroxyl groups, making it less versatile in chemical reactions.
4-Hydroxycyclohexanecarboxylic acid: Contains a hydroxyl group but lacks the amino group, limiting its applications in certain reactions.
1-Amino-1-cyclohexanecarboxylic acid: Contains an amino group but lacks the hydroxyl group, affecting its reactivity and applications
Properties
IUPAC Name |
1-amino-4-hydroxycyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-7(6(10)11)3-1-5(9)2-4-7/h5,9H,1-4,8H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCPHNFZMIMIMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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